N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide
Overview
Description
N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that features an adamantyl group, a butyl chain, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide typically involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This method is known for its high cost and the requirement for scarce reagents.
Another method involves the autoacylation of 1-adamantylacetic acid in trifluoroacetic anhydride with trifluoromethanesulfonic acid as a catalyst . This technique can yield sterically hindered compounds in quantitative amounts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The isoxazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dehydroadamantane: Known for its high reactivity and potential as a starting material for various functional derivatives.
1-Adamantylacetic acid: Used in the synthesis of sterically hindered ketenes.
Di(1-adamantyl)-n-butylphosphine: Utilized as a ligand in palladium-catalyzed reactions.
Uniqueness
N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide is unique due to its combination of an adamantyl group, a butyl chain, and an isoxazole ring. This structural arrangement provides a balance of steric hindrance and electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)butyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-4-5-17(21-19(23)18-12(2)22-24-13(18)3)20-9-14-6-15(10-20)8-16(7-14)11-20/h14-17H,4-11H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUNETHMWJUQSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(ON=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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